![molecular formula C14H12N2O3S B5659784 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 14346-26-0](/img/structure/B5659784.png)

5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Overview

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including 5-(3,4-dimethoxyphenyl) derivatives, has evolved to more efficient and green methodologies. A notable approach involves a one-step catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by its step economy, reduced catalyst loading, and straightforward purification, highlighting the advancements in the synthesis of this class of compounds (Shi et al., 2018).

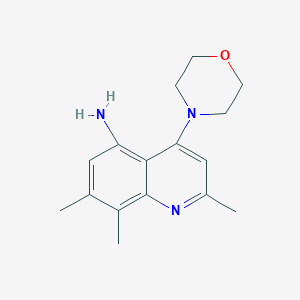

Molecular Structure Analysis

The molecular structure of derivatives within this class, including N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, has been elucidated through methods such as single-crystal X-ray diffraction. These analyses reveal intricate details about the orthorhombic crystal structures and the importance of substituent patterns on the biological activities of these compounds (Guillon et al., 2013).

Chemical Reactions and Properties

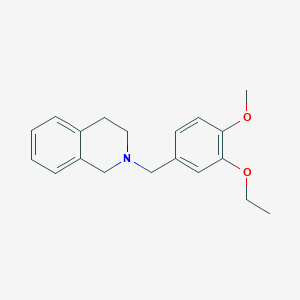

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions that enable the generation of a wide array of derivatives with potential pharmacological applications. Reactions such as condensation with aromatic aldehydes and furfural in the presence of NaOH have been utilized to synthesize substituted derivatives, demonstrating the chemical versatility of this scaffold (Elmuradov et al., 2011).

Physical Properties Analysis

The physical properties of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and stability, play a crucial role in their pharmacological profile. While specific details on these properties are not directly available, the general understanding is that modifications to the thieno[2,3-d]pyrimidin-4(3H)-one core can significantly influence these physical parameters, affecting their drug-likeness and bioavailability.

Chemical Properties Analysis

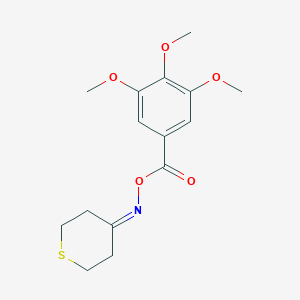

The chemical properties, including reactivity and interaction with biological targets, are influenced by the structural features of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. For example, the introduction of 3,4-dimethoxyphenyl groups can enhance binding affinity to various kinases, illustrating the impact of chemical modifications on biological activity. The synthesis and bioevaluation of new vascular-targeting and anti-angiogenic derivatives have shown promising anticancer properties, underscoring the therapeutic potential of these compounds (Gold et al., 2020).

properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-18-10-4-3-8(5-11(10)19-2)9-6-20-14-12(9)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLQETKYSDXWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)NC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601207059 | |

| Record name | 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648374 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

14346-26-0 | |

| Record name | 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14346-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5659703.png)

![N-[rel-(3R,4S)-1-(3-fluoro-4-methoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-2-methoxyacetamide hydrochloride](/img/structure/B5659714.png)

![2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}butanamide](/img/structure/B5659724.png)

![ethyl [5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5659730.png)

![[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5659743.png)

![methyl 2-[(benzoylamino)sulfonyl]benzoate](/img/structure/B5659767.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5659779.png)

![1-[(1H-benzimidazol-2-ylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5659791.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5659792.png)

![ethyl 4-({[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B5659793.png)

![3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5659801.png)